2-Fluoro-6-methylbenzylamine
Overview
Description
2-Fluoro-6-methylbenzylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 6-position. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
2-Fluoro-6-methylbenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a manner that is influenced by its chemical structure, particularly the presence of the fluorine atom and the benzylamine moiety .
Biochemical Pathways
A study has shown that fluorinated compounds can be processed via the ortho-cleavage pathway in pseudomonas putida, leading to the production of 2-fluoro-cis,cis-muconate . This suggests that 2-Fluoro-6-methylbenzylamine might also be metabolized through similar pathways.
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-methylbenzylamine plays a significant role in biochemical reactions, particularly those involving the benzylic position. It is known to interact with enzymes such as monoamine oxidase and cytochrome P450 enzymes. These interactions often involve the oxidation of the amine group, leading to the formation of reactive intermediates. The compound’s fluorine atom can influence the reactivity and stability of these intermediates, potentially altering the course of the reaction .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. Additionally, this compound can impact gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of reactive intermediates that can covalently modify proteins and other biomolecules. This can result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines. It can be metabolized by enzymes such as monoamine oxidase and cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. The presence of the fluorine atom can affect the compound’s metabolic stability and reactivity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as organic cation transporters, and can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Additionally, this compound can be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-methylbenzylamine can be synthesized through several methods. One common method involves the reaction of 2-fluoro-6-methylbenzyl chloride with ammonia or an amine under suitable conditions. Another method is the reduction of 2-fluoro-6-methylbenzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-fluoro-6-methylbenzonitrile. This process is carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluoro-6-methylbenzaldehyde.
Reduction: The compound can be reduced to form 2-fluoro-6-methylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: 2-Fluoro-6-methylbenzaldehyde
Reduction: 2-Fluoro-6-methylbenzyl alcohol
Substitution: Various substituted benzylamines depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzylamine
- 6-Methylbenzylamine
- 2-Fluoro-6-methylbenzonitrile
Uniqueness
2-Fluoro-6-methylbenzylamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(2-fluoro-6-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYMZPMFYHNNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622344 | |
Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-54-1 | |
Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoro-6-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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